2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
CAS No.:
Cat. No.: VC10948399
Molecular Formula: C22H17N3O2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O2 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-phenylacetamide |
| Standard InChI | InChI=1S/C22H17N3O2/c26-21(23-17-9-2-1-3-10-17)15-25-22(27)14-13-20(24-25)19-12-6-8-16-7-4-5-11-18(16)19/h1-14H,15H2,(H,23,26) |
| Standard InChI Key | ISYBEGHMDAUPAD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Introduction
Structural Characteristics
Molecular Architecture
The compound (C₂₂H₁₇N₃O₂, MW 355.4 g/mol) features a pyridazine ring substituted at position 3 with a naphthalen-1-yl group and at position 1 with an acetamide-linked phenyl moiety . The planar naphthalene system enables π-π stacking interactions, while the pyridazine ring’s electron-deficient nature facilitates hydrogen bonding with biological targets.
Table 1: Key Structural Features
| Component | Role in Bioactivity |
|---|---|
| Naphthalen-1-yl | Enhances lipophilicity and binding |
| Pyridazine-6-one | Participates in redox reactions |
| N-Phenylacetamide | Modulates solubility and selectivity |
The stereoelectronic profile, calculated via PubChem’s tools, reveals a dipole moment of 4.2 D, favoring membrane permeability .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) data from analogues indicate characteristic shifts:
-
¹H NMR: δ 8.2–7.3 ppm (naphthalene protons), δ 6.8–7.2 ppm (phenylacetamide aromatic protons).
-
¹³C NMR: δ 165 ppm (pyridazine carbonyl), δ 170 ppm (acetamide carbonyl) .
Synthetic Pathways
Multi-Step Synthesis
The compound is synthesized via a three-step sequence:
-
Pyridazine Ring Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives at 80°C.
-
Naphthalene Coupling: Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ to attach naphthalen-1-ylboronic acid.
-
Acetamide Installation: Nucleophilic acyl substitution of pyridazine nitrogen with bromoacetylated aniline .
Reaction yields typically range from 35–50%, with purity >95% achieved via silica gel chromatography.
Biological Activities
Enzyme Inhibition
In vitro studies of structural analogues demonstrate:
-
IC₅₀ = 1.2 µM against cyclooxygenase-2 (COX-2), surpassing celecoxib’s 1.8 µM.
-
Ki = 0.7 µM for adenosine A₂ₐ receptor antagonism, suggesting neuroprotective potential.
Antiproliferative Effects
Preliminary screens against MCF-7 breast cancer cells show 60% growth inhibition at 10 µM, mediated by caspase-3 activation.
Mechanism of Action
The compound’s bioactivity arises from dual mechanisms:
-
Receptor Modulation: The naphthalene moiety inserts into hydrophobic pockets of G-protein-coupled receptors, while the acetamide group forms hydrogen bonds with serine residues .
-
Redox Cycling: The pyridazine-6-one core undergoes single-electron transfer reactions, generating reactive oxygen species in cancer cells.
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Replacing naphthalen-1-yl with naphthalen-2-yl (as in VC10917899) reduces COX-2 affinity by 40%, highlighting the importance of substitution geometry.
Azepane-Modified Derivatives
2-(Azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one exhibits improved blood-brain barrier penetration (logP = 2.8 vs. 2.1) but lower aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume